
3-(Trimethoxysilyl)propyl acrylate
Overview
Description
3-(Trimethoxysilyl)propyl acrylate (CAS 4369-14-6) is a bifunctional organosilane compound containing both acrylate and hydrolyzable trimethoxysilyl groups. Its molecular formula is C₉H₁₈O₅Si (molecular weight: 234.32 g/mol) . The acrylate group enables free-radical polymerization, while the silane moiety facilitates covalent bonding to inorganic substrates (e.g., silica, metals) via hydrolysis and condensation . Key properties include:
It is widely used in hybrid coatings, solid-state electrolytes for lithium batteries , and dental nanocomposites , where its dual reactivity enhances interfacial adhesion and material durability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethoxysilyl)propyl acrylate typically involves the reaction of 3-chloropropyltrimethoxysilane with sodium acrylate. The reaction is carried out in an organic solvent such as toluene, under reflux conditions. The resulting product is then purified through distillation or recrystallization to obtain high purity this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and vacuum distillation, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-(Trimethoxysilyl)propyl acrylate undergoes various chemical reactions, including:
Hydrolysis: The silane group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to cross-linked networks.
Polymerization: The acrylate group can participate in free-radical polymerization, forming polymer chains.
Common Reagents and Conditions:
Hydrolysis and Condensation: Typically carried out in aqueous or alcoholic solutions, often catalyzed by acids or bases.
Polymerization: Initiated by free-radical initiators such as benzoyl peroxide or azobisisobutyronitrile, under thermal or UV conditions.
Major Products Formed:
Hydrolysis and Condensation: Formation of siloxane networks.
Polymerization: Formation of polyacrylate chains.
Scientific Research Applications
Chemical Properties and Characteristics
- Molecular Formula: CHOSi
- Molecular Weight: 234.32 g/mol
- Purity: Typically >93% (GC)
- Physical State: Colorless to almost colorless liquid
- Boiling Point: 95 °C at 3 mmHg
- Flash Point: 123 °C
These properties make 3-(trimethoxysilyl)propyl acrylate suitable for various applications, particularly in coatings and composites.
Coatings
This compound is extensively used in coatings for its ability to enhance adhesion between the substrate and the coating material. It is particularly effective in:
- Optical Fiber Coatings: The compound improves the mechanical properties and hydrolytic stability of coatings used in optical fibers .
- Architectural Coatings: Its water-repellent properties make it ideal for exterior coatings that require durability against environmental factors .
Composite Materials
The incorporation of this compound into composite materials has shown significant improvements in mechanical properties:
- Dental Composites: When combined with dipodal silane, it enhances the strength and stability of dental composites, making them more resilient to hydrolytic degradation .
- Bone Tissue Engineering: Research has demonstrated that scaffolds made from this compound exhibit favorable microstructural properties for bone replacement applications, showing interconnected porosity and mechanical stability .
Bone Replacement Scaffolds
A study focused on developing macroporous scaffolds for bone tissue engineering utilized this compound to create a hybrid material with enhanced structural integrity. The scaffolds exhibited interconnected channels with pore sizes ranging from 150 to 600 μm, which are crucial for cellular infiltration and nutrient transport .
Property | Value |
---|---|
Pore Size | 150 - 600 μm |
Thickness | 6 - 8 μm |
Mechanical Properties | Evaluated via nanoindentation |
Dental Materials
In dental applications, the use of this compound as a silane coupling agent has been shown to improve the bonding strength between resin composites and tooth structures. The mechanical properties of poly(methyl methacrylate) composites were significantly enhanced when treated with this compound .
Test Type | Result |
---|---|
Tensile Strength | Increased by X% |
Flexural Strength | Increased by Y% |
Future Perspectives
The ongoing research into the applications of this compound suggests potential expansions into fields such as:
- Biocompatible Materials: Its application in developing biocompatible coatings for medical devices.
- Nanocomposite Materials: Further exploration into its role as a coupling agent in nanocomposites could yield materials with superior properties for electronics and aerospace industries.
Mechanism of Action
The mechanism of action of 3-(Trimethoxysilyl)propyl acrylate involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silane group reacts with hydroxyl groups on inorganic surfaces, while the acrylate group can polymerize with other monomers, creating a robust interfacial layer. This dual reactivity enhances the adhesion and durability of the resulting materials .
Comparison with Similar Compounds
3-(Trimethoxysilyl)propyl Methacrylate (TMSPM)
- CAS : 2530-85-0
- Molecular formula : C₁₀H₂₀O₅Si (molecular weight: 248.35 g/mol)
- Key differences: Structure: The methacrylate group (CH₂=C(CH₃)COO-) introduces steric hindrance, reducing polymerization rates compared to the acrylate group (CH₂=CHCOO-) . Boiling point: 190°C (vs. 123°C for the acrylate) . Applications: TMSPM is preferred in pH-responsive coatings and organic-inorganic hybrids (e.g., reinforced silica aerogels) due to its slower hydrolysis and higher hydrolytic stability .
Performance in Dental Nanocomposites (Table 1) :
Compound | Surface Roughness (Sa, nm) | Crosslinking Efficiency | Mechanical Strength |
---|---|---|---|
TMSPM (MPS) | 40.1 | High | High |
3-(Trimethoxysilyl)propyl Acrylate (ACPS) | 35.2 | Moderate | Moderate |
Octyltrimethoxysilane (OTMS) | 28.7 | None (non-polymerizable) | Low |
Key Insight : ACPS provides smoother surfaces than TMSPM but lower crosslinking density, balancing flexibility and adhesion .
Octyltrimethoxysilane (OTMS)
- Functionality: Non-polymerizable, hydrophobic silane.
- Role : Used in dental resins to reduce surface roughness (Sa = 28.7 nm) but lacks reactive groups for covalent bonding .
3-Aminopropyltrimethoxysilane (APTES)
- Functionality : Contains amine (-NH₂) groups instead of acrylate/methacrylate.
- Applications : Used in biosensors (e.g., anchoring DNA probes) and ion-exchange materials .
- Key difference : APTES enables nucleophilic reactions (e.g., with aldehydes), whereas acrylate/methacrylate silanes undergo radical polymerization .
1,3-Butanediol Diacrylate (1,3-BDDA)
- Structure : Difunctional acrylate without silane groups.
- Role : Crosslinker in polymer networks (e.g., pH-responsive coatings) but lacks substrate adhesion properties .
Key Research Findings
Hybrid Coatings :
- TMSPM-based coatings exhibit superior weathering resistance due to slower hydrolysis .
- ACPS is favored in UV-curable systems for faster curing .
Dental Resins :
- ACPS reduces surface roughness by 12% compared to TMSPM, improving aesthetic performance .
- TMSPM enhances mechanical strength but increases brittleness .
Battery Electrolytes :
- ACPS-based triblock copolymers show high ionic conductivity (10⁻⁴ S/cm) in solid-state lithium batteries, attributed to flexible acrylate chains .
Biological Activity
3-(Trimethoxysilyl)propyl acrylate is a silane coupling agent that plays a significant role in enhancing the adhesion properties between organic and inorganic materials. Its unique structure, which combines both silane and acrylate functionalities, allows it to be used in various applications, particularly in the fields of materials science and biomedical engineering.
Chemical Structure and Properties
The chemical formula of this compound is C₁₁H₂₁O₄Si, and its structure features a trimethoxysilane group attached to a propyl chain that terminates with an acrylate group. This dual functionality is crucial for its biological activity and interactions with different substrates.
Key Properties:
- Molecular Weight : Approximately 230.36 g/mol
- Purity : Typically available at 92% purity
- Appearance : Clear, colorless liquid
The biological activity of this compound can be attributed to its ability to modify surfaces, enhance biocompatibility, and promote adhesion in various biological environments. The acrylate group is known for its reactivity in polymerization processes, which can lead to the formation of crosslinked networks that are beneficial in medical applications such as tissue engineering and drug delivery systems.
Case Studies
- Tissue Engineering Applications :
- Modification of Nanoparticles :
- Dental Materials :
Table: Summary of Biological Activity Studies
Additional Insights
- Adhesion Properties : The presence of the trimethoxysilane group allows for strong covalent bonding with silica surfaces, which is beneficial in applications requiring durable coatings or adhesives.
- Biocompatibility : Studies indicate that materials modified with this compound exhibit enhanced biocompatibility, making them suitable for use in medical devices and implants.
Q & A
Q. Basic Research: Safe Handling and Initial Characterization
Q. Q1. What are the critical safety protocols for handling TMSPA in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation exposure .
- Emergency Procedures : For skin contact, rinse immediately with water for ≥15 minutes. For eye exposure, irrigate with water for 20 minutes and seek medical attention .
- Storage : Store in sealed glass containers at 2–8°C to prevent hydrolysis and discoloration .
Q. Q2. How can researchers verify the purity and stability of TMSPA batches?
Methodological Answer:
- GC Analysis : Use gas chromatography (GC) with flame ionization detection. Commercial batches typically report ≥90% purity (stabilized with BHT) .
- FTIR Characterization : Monitor the acrylate C=O stretch (1720–1700 cm⁻¹) and Si-O-Si vibrations (1100–1000 cm⁻¹) to confirm structural integrity .
- Stability Tests : Assess hydrolysis resistance by exposing samples to controlled humidity (e.g., 50% RH, 25°C) and tracking silanol formation via ²⁹Si NMR .
Q. Advanced Research: Experimental Design and Data Analysis
Q. Q3. How can TMSPA be optimally incorporated into emulsion polymerization systems for hybrid materials?
Methodological Answer:
- Monomer Ratios : Use 10 wt% TMSPA relative to styrene or methyl methacrylate (MMA) to balance functionalization and colloidal stability .
- pH Control : Maintain pH 7 during polymerization to suppress premature silanol condensation, which causes cross-linking .
- Post-Synthesis Analysis :
Q. Q4. How do conflicting GHS classifications for TMSPA (e.g., skin irritation vs. unclassified) impact risk assessments?
Data Contradiction Analysis:
Source | Skin Irritation | Eye Irritation | Reference |
---|---|---|---|
Aladdin SDS | Category 2 | Category 2A | |
Thermo SDS | H315, H319 | H335 (inhalation) | |
Sangon SDS | Unclassified | Unclassified |
- Resolution : Discrepancies arise from regional regulatory frameworks (e.g., EU vs. OSHA). Validate classifications via in vitro assays (e.g., OECD 439 for skin irritation) .
Q. Q5. What strategies enhance TMSPA’s reactivity in silane-acrylate copolymerization?
Methodological Answer:
- Catalyst Selection : Use dibutyltin dilaurate (0.1–0.5 wt%) to accelerate Si-O-C bond formation .
- Solvent Optimization : Perform reactions in anhydrous toluene to minimize hydrolysis .
- Kinetic Monitoring : Track acrylate double-bond conversion via Raman spectroscopy (C=C peak at 1630 cm⁻¹) .
Q. Advanced Research: Functional Material Design
Q. Q6. How does TMSPA improve the mechanical properties of polymer composites?
Q. Q7. What analytical techniques resolve ambiguities in TMSPA’s hydrolytic stability under varying pH?
Methodological Answer:
- pH-Dependent Hydrolysis :
Q. Basic Research: Structural and Thermodynamic Properties
Q. Q8. What are the key thermodynamic parameters for TMSPA in solvent selection?
Q. Q9. Why do some studies report TMSPA as a skin sensitizer (H317) while others do not?
Data Contradiction Analysis:
Properties
IUPAC Name |
3-trimethoxysilylpropyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O5Si/c1-5-9(10)14-7-6-8-15(11-2,12-3)13-4/h5H,1,6-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQVDAIIQCXKPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOC(=O)C=C)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
160716-45-0 | |
Record name | 3-(Trimethoxysilyl)propyl acrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160716-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6063436 | |
Record name | 2-Propenoic acid, 3-(trimethoxysilyl)propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4369-14-6 | |
Record name | Acryloxypropyltrimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4369-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acryloxypropyltrimethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004369146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-(trimethoxysilyl)propyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 3-(trimethoxysilyl)propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | acrylic acid, 3-(trimethoxysilyl)propyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.830 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Propenoic acid, 3-(trimethoxysilyl)propyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.